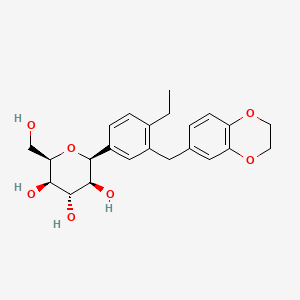

Licogliflozin (mixed isomers)

Description

Overview of Sodium-Glucose Cotransporter (SGLT) Physiology and Therapeutic Targeting

Sodium-glucose cotransporters are a family of proteins crucial for transporting glucose across cell membranes. physiology.org The two primary members of this family are SGLT1 and SGLT2. nih.gov

SGLT1 is a high-affinity, low-capacity transporter. mdpi.comnih.gov It is primarily found in the small intestine, where it is responsible for the absorption of glucose and galactose from digested food. nih.govdovepress.com SGLT1 is also present in the S3 segment of the proximal tubule in the kidneys, where it reabsorbs the remaining glucose that was not captured by SGLT2. ahajournals.org

SGLT2 is a low-affinity, high-capacity transporter, almost exclusively located in the S1 and S2 segments of the proximal renal tubule. mdpi.comdiabetesjournals.org It is responsible for reabsorbing approximately 90% of the glucose filtered by the kidneys. wikipedia.orgbmj.com

The distinct locations and functions of SGLT1 and SGLT2 make them attractive targets for therapeutic intervention in conditions characterized by high blood sugar. By inhibiting these transporters, it is possible to reduce the amount of glucose absorbed by the body.

Classification and Distinctive Features of Licogliflozin (B608569) as a Dual SGLT1/SGLT2 Inhibitor

Licogliflozin is classified as a dual inhibitor, meaning it targets both SGLT1 and SGLT2 proteins. ajmc.com This dual action distinguishes it from selective SGLT2 inhibitors. While selective SGLT2 inhibitors primarily induce glucose excretion through the urine by blocking renal glucose reabsorption, dual inhibitors like licogliflozin also block glucose absorption in the intestines. doi.org

Licogliflozin has demonstrated the ability to significantly reduce body weight and improve metabolic parameters. nih.govlarvol.com Studies have shown that treatment with licogliflozin leads to substantial weight loss and positive changes in various metabolic markers and incretin (B1656795) hormones. larvol.com The mechanism of action involves both renal glucose excretion and reduced intestinal glucose uptake. doi.org

A study comparing the effects of licogliflozin to a selective SGLT2 inhibitor, empagliflozin (B1684318), highlighted the potential for greater reduction in post-meal blood sugar levels with the dual inhibitor. larvol.com

Here is a table summarizing the key features of SGLT1 and SGLT2:

| Feature | SGLT1 | SGLT2 |

| Affinity for Glucose | High | Low |

| Capacity for Glucose Transport | Low | High |

| Primary Location | Small Intestine, Kidney (S3 segment) | Kidney (S1/S2 segments) |

| Primary Function | Dietary glucose absorption, reabsorption of remaining renal glucose | Reabsorption of ~90% of filtered glucose |

| Inhibition Effect | Reduces intestinal glucose absorption, minor increase in urinary glucose excretion | Major increase in urinary glucose excretion |

Rationale for Research into Dual SGLT1/SGLT2 Inhibition Mechanisms

The development of dual SGLT1/SGLT2 inhibitors stems from the hypothesis that simultaneous inhibition of both transporters could offer superior glycemic control and other metabolic benefits compared to selective SGLT2 inhibition alone. nih.govdovepress.com

The rationale for this approach is multifaceted:

Complementary Mechanisms: By targeting both intestinal and renal glucose handling, dual inhibitors can reduce the body's glucose load through two distinct pathways. nih.gov

Enhanced Glycosuria: While SGLT2 inhibition is the primary driver of urinary glucose excretion, SGLT1 also contributes to renal glucose reabsorption, particularly when SGLT2 is blocked or in hyperglycemic states. nih.gov Inhibiting both could therefore lead to more complete renal glucose excretion. nih.gov

Postprandial Glucose Control: Inhibition of intestinal SGLT1 can delay and reduce the absorption of dietary glucose, leading to a significant reduction in post-meal glucose spikes. doi.org

Incretin Hormone Secretion: SGLT1 inhibition has been shown to increase the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that can improve glucose control and contribute to weight management. nih.govdovepress.com

Significance of Isomeric Forms in Pharmaceutical Research and Development

Isomers are molecules that have the same molecular formula but different arrangements of atoms. solubilityofthings.com This difference in spatial arrangement can lead to significant variations in their physical, chemical, and biological properties. solubilityofthings.comsolubilityofthings.com In pharmaceutical science, understanding isomerism is critical because different isomers of a drug can have vastly different therapeutic effects, potencies, and safety profiles. numberanalytics.comtutorchase.com

The two main types of isomers are:

Structural Isomers: Atoms are connected in a different order. libretexts.org

Stereoisomers: Atoms have the same connectivity but are arranged differently in three-dimensional space. libretexts.org This category includes enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images). solubilityofthings.com

The specific isomeric form of a drug can influence how it interacts with its biological target, how it is metabolized by the body, and its potential for causing adverse effects. tutorchase.com For example, one enantiomer of a drug might be highly effective, while the other could be inactive or even harmful. tutorchase.com Therefore, a crucial aspect of drug development involves identifying the most active and safest isomer and developing manufacturing processes to produce it selectively. tutorchase.comscite.ai

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28O7 |

|---|---|

Molecular Weight |

416.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-2-[3-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-ethylphenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C23H28O7/c1-2-14-4-5-15(23-22(27)21(26)20(25)19(12-24)30-23)11-16(14)9-13-3-6-17-18(10-13)29-8-7-28-17/h3-6,10-11,19-27H,2,7-9,12H2,1H3/t19-,20+,21-,22+,23+/m1/s1 |

InChI Key |

XFJAMQQAAMJFGB-LILXYRQWSA-N |

Isomeric SMILES |

CCC1=C(C=C(C=C1)[C@H]2[C@H]([C@@H]([C@H]([C@H](O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |

Canonical SMILES |

CCC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC4=C(C=C3)OCCO4 |

Origin of Product |

United States |

Synthetic Methodologies and Isomeric Control

General Approaches to C-Glycoside Synthesis for SGLT Inhibitors

The creation of the C-glycosidic bond, which offers greater metabolic stability against hydrolases compared to the natural O-glycosidic bond, is a key synthetic hurdle. nih.govgoogle.com Traditional methods like Friedel–Crafts-type C-glycosylation often suffer from poor selectivity and require harsh conditions. lcms.cz Modern approaches have focused on more controlled and efficient reactions.

Transition-metal-catalyzed cross-coupling reactions have become powerful and reliable tools for constructing the C-C bond between the sugar and the aglycone with high efficiency and selectivity. lcms.cz Palladium-catalyzed reactions are particularly prominent in the synthesis of SGLT2 inhibitors and other biologically active C-glycosides. lcms.czebi.ac.uk These methods often involve the reaction of a glycosyl donor with an organometallic aryl partner under mild conditions. lcms.cz

Below is a table summarizing common transition-metal-mediated reactions used in the synthesis of C-glycosides.

Table 1: Transition-Metal-Mediated Coupling Reactions for C-Glycoside Synthesis

| Coupling Reaction | Glycosyl Partner (Example) | Aryl Partner (Example) | Catalyst/Metal (Example) | Key Features |

|---|---|---|---|---|

| Suzuki-Miyaura | Glycosyl boronate | Aryl halide | Palladium (Pd) | Mild conditions, high functional group tolerance, commercially available boronic acids. ebi.ac.uk |

| Stille | Glycosyl stannane (B1208499) (tin) | Aryl halide | Palladium (Pd) | Effective but toxicity of organotin reagents is a concern. lcms.cz |

| Heck | Glycal (unsaturated sugar) | Aryl halide | Palladium (Pd) | Forms a C-C bond at an sp2 carbon of the glycal. lcms.cz |

| Negishi | Glycosyl halide | Aryl-zinc reagent | Palladium (Pd) or Nickel (Ni) | Highly reactive organozinc reagents, good for complex structures. nih.gov |

| Hiyama-Denmark | Glycosyl silane (B1218182) | Aryl halide | Palladium (Pd) | Uses non-toxic organosilicon reagents. researchgate.net |

Achieving high stereoselectivity to favor the desired β-anomer over the α-anomer is a critical challenge in the synthesis of gliflozins. waters.com The stereochemical outcome is often influenced by the nature of the reactants, protecting groups on the sugar, and reaction conditions.

One common strategy involves the nucleophilic attack of an arylmetal reagent on an electrophilic sugar derivative, such as a gluconolactone. emanresearch.org The subsequent reduction of the resulting lactol intermediate often proceeds with high diastereoselectivity, influenced by anomeric effects that stabilize the transition state, predominantly yielding the β-isomer. emanresearch.org Another approach involves the direct coupling of a glycosyl halide with an organometallic species, where the stereoselectivity can be directed by neighboring group participation from protecting groups on the sugar ring. nih.gov Chemo-enzymatic methods using C-glycosyltransferases have also been explored to achieve high stereoselectivity. nih.gov

Transition-Metal-Mediated Coupling Reactions (e.g., Heck, Stille, Suzuki-Miyaura, Negishi, Hiyama-Denmark Cross-Coupling)

Synthetic Routes and Pathways for Licogliflozin (B608569) Analogs and Precursors

The synthesis of Licogliflozin, also known as LIK-066, involves the construction of its unique aglycone and subsequent coupling with the glucose moiety. medkoo.comchemicalbook.com Patent literature outlines a synthetic pathway for key precursors. newdrugapprovals.org A crucial step involves a Suzuki coupling reaction to introduce the ethyl group onto the phenyl ring of the aglycone. newdrugapprovals.org

Table 2: Key Steps in a Patented Synthesis of a Licogliflozin Precursor newdrugapprovals.org

| Step | Starting Material | Reagents | Product | Purpose |

|---|---|---|---|---|

| 1 | Acetic acid (2R,3R,4R,5S)-3,4,5-triacetoxy-6-[4-bromo-3- (2,3-dihydro-benzo[1 ,4]dioxin-6-ylmethyl)-phenyl]-tetrahydro-pyran-2-ylmethyl ester | Ethylboronic acid, Palladium(II) acetate, Tricyclohexylphosphine, K₃PO₄ | Acetic acid (2R,3R,4R,5S)-3,4,5-triacetoxy-6-[3-(2,3-dihydro-benzo Current time information in Bangalore, IN.researchgate.netdioxin-6-ylmethyl)-4-ethyl-phenyl]-tetrahydro-pyran-2-ylmethyl ester | Suzuki coupling to install the ethyl group on the aglycone. |

The synthesis of various analogs often involves modifying the aglycone structure, for instance, by replacing the distal phenyl ring with other aromatic or heterocyclic systems to investigate structure-activity relationships. researchgate.net

Strategies for Synthesis and Isolation of Licogliflozin Isomers

The synthesis of C-aryl glycosides like Licogliflozin frequently results in a mixture of anomers (α and β isomers). waters.com While the desired therapeutic agent is the β-isomer, the synthetic process can produce the undesired α-isomer as a significant impurity. lcms.czwaters.com The formation of these isomers often occurs during the C-C bond-forming reaction where the aryl nucleophile attacks the anomeric center. emanresearch.org

Strategies to control isomer formation include:

Low-Temperature Reactions: Carrying out the coupling reaction at very low temperatures (e.g., -78 °C) can enhance the stereoselectivity of the nucleophilic addition. newdrugapprovals.org

Directed Reduction: Using specific Lewis acids (e.g., BF₃·OEt₂) and reducing agents (e.g., Et₃SiH) for the reduction of the intermediate lactol can favor the formation of the β-anomer due to stereoelectronic control. emanresearch.org

Chiral Auxiliaries: Employing bulky protecting groups on the sugar moiety can sterically hinder one face of the molecule, directing the incoming aryl group to the opposite face to yield a single diastereomer.

Despite these strategies, the final product is often a mixture that requires subsequent isolation and purification of the desired isomer. waters.com

Isomer Separation and Purification Methodologies for Research-Grade Compounds

The separation of the desired β-isomer of a gliflozin from its α-isomer is a significant challenge due to their similar physical and chemical properties. waters.comxml-journal.net Chromatography is the key method for achieving this separation to obtain research- and pharmaceutical-grade compounds. google.comambeed.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique. xml-journal.netgoogle.com For gliflozin analogs like Canagliflozin, reversed-phase HPLC using C18 columns with an acetonitrile (B52724)/water mobile phase has been successfully employed to separate the α and β anomers. google.com

More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²) and Supercritical Fluid Chromatography (SFC) have emerged as highly efficient alternatives. lcms.czwaters.com These methods use supercritical CO₂ as the main mobile phase, often leading to faster separations, reduced organic solvent consumption, and higher resolution compared to traditional HPLC. lcms.czwaters.com

Table 3: Comparison of Chromatographic Methods for Gliflozin Isomer Separation

| Method | Stationary Phase (Example) | Mobile Phase (Example) | Typical Run Time | Advantages/Disadvantages |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18 xml-journal.netgoogle.com | Acetonitrile / Water google.com | ~65 minutes waters.com | Advantages: Well-established, robust. Disadvantages: Long run times, high solvent consumption, may provide insufficient resolution. lcms.czwaters.com |

| UPC² / SFC | Chiral (e.g., Trefoil Amylose) lcms.czlcms.cz | CO₂ / Methanol (co-solvent) | ~11 minutes lcms.cz | Advantages: Very fast, high efficiency, low organic solvent use, excellent selectivity for isomers. waters.comDisadvantages: Requires specialized equipment. |

| Preparative Chromatography | N/A | N/A | N/A | Used for large-scale purification to isolate sufficient quantities of the pure isomer for research and development. lcms.czambeed.com |

The choice of method depends on the scale of the purification, with analytical techniques like UPC² being used to rapidly develop methods that can be scaled up to preparative SFC systems for the isolation of research-grade compounds. lcms.czwaters.com

Molecular and Cellular Mechanisms of Action of Licogliflozin Isomers

Differential Inhibition Profiles of SGLT1 and SGLT2 Transporters

Licogliflozin (B608569) exhibits a notable selectivity for SGLT2 over SGLT1. In vitro studies have determined the half-maximal inhibitory concentration (IC50) of licogliflozin to be 0.58 nM for SGLT2 and 20.6 nM for SGLT1, indicating a more than 30-fold greater selectivity for SGLT2. nih.govresearchgate.net This differential inhibition profile is central to its mechanism of action, allowing for a combined effect on both renal glucose reabsorption and intestinal glucose absorption.

| Transporter | IC50 (nM) | Selectivity |

|---|---|---|

| SGLT1 | 20.6 | >30-fold for SGLT2 |

| SGLT2 | 0.58 |

Cellular Impact of SGLT1 Inhibition

Inhibition of SGLT1 by licogliflozin primarily affects the gastrointestinal tract. ajmc.com

Alterations in Intestinal Glucose and Galactose Absorption Dynamics

SGLT1 is the principal transporter responsible for the absorption of glucose and galactose from the intestinal lumen. doi.orgnih.gov By inhibiting SGLT1, licogliflozin reduces the uptake of these monosaccharides from the gut. doi.orgnih.gov This leads to a state of glucose and galactose malabsorption, contributing to a reduction in caloric intake. nih.gov Studies have shown that licogliflozin can completely abolish the post-oral glucose tolerance test (OGTT) glucose excursion, supporting its potent blockade of intestinal SGLT1-mediated glucose transport. doi.org

Modulation of Enteroendocrine Cell Activity and Incretin (B1656795) Hormone Release (e.g., Glucagon-Like Peptide-1 (GLP-1), Peptide YY (PYY))

The inhibition of SGLT1 in the intestine leads to increased delivery of glucose to the distal small intestine. nih.gov This has a significant impact on enteroendocrine L-cells, which are stimulated to release incretin hormones. doi.org

Clinical studies have demonstrated that licogliflozin treatment significantly increases the post-OGTT levels of total glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). researchgate.netnih.gov In one study, a 14-day treatment with licogliflozin resulted in a 54% increase in total GLP-1 and a 67% increase in PYY3-36. researchgate.netnih.gov GLP-1 and PYY are known to play roles in appetite suppression and glucose homeostasis. nih.govgutnliver.org Conversely, licogliflozin has been shown to significantly reduce the levels of glucose-dependent insulinotropic polypeptide (GIP). researchgate.netnih.gov

| Incretin Hormone | Effect of Licogliflozin | Reported Change |

|---|---|---|

| GLP-1 | Increase | 54% increase |

| PYY | Increase | 67% increase |

| GIP | Decrease | 53% reduction |

Cellular Impact of SGLT2 Inhibition

The primary site of SGLT2 activity is the proximal renal tubules, where it is responsible for the majority of glucose reabsorption from the glomerular filtrate. nih.govcancer.govjofem.org

Effects on Renal Glucose Reabsorption and Glucosuria Induction

By inhibiting SGLT2, licogliflozin blocks the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion (glucosuria). ontosight.ainih.gov This process contributes to a negative caloric balance. nih.gov Studies have shown that licogliflozin treatment significantly increases 24-hour urinary glucose excretion. researchgate.netnih.gov For instance, in patients with type 2 diabetes, a 14-day treatment with licogliflozin increased 24-hour urinary glucose excretion to 100 grams. researchgate.netnih.gov This effect has been observed across various degrees of chronic kidney disease, with the exception of severe cases. nih.gov

Influence on Key Metabolic Pathways: Ketogenesis, Gluconeogenesis, Glycogenolysis, and Fatty Acid β-oxidation

The inhibition of SGLT2 and the resulting glucosuria lead to a mild, persistent state of negative energy balance, which influences several key metabolic pathways. The reduction in plasma glucose and insulin (B600854) levels, coupled with an increase in glucagon (B607659), creates a metabolic environment that favors the utilization of stored fat for energy. jomes.org

This hormonal shift promotes lipolysis and increases the delivery of free fatty acids to the liver. nih.gov In the liver, these fatty acids undergo β-oxidation, leading to the production of acetyl-CoA. The increased availability of acetyl-CoA, along with the decreased insulin-to-glucagon ratio, stimulates ketogenesis, the process of producing ketone bodies. nih.govmdpi.com SGLT2 inhibitors have been shown to increase the production of ketone bodies, which can serve as an alternative energy source for tissues like the heart and kidneys. nih.govliverpool.ac.uk The same hormonal milieu also enhances gluconeogenesis, the synthesis of glucose from non-carbohydrate sources, and glycogenolysis, the breakdown of glycogen, to maintain glucose homeostasis. nih.gov

Investigational Ancillary Mechanistic Effects

Licogliflozin, a dual inhibitor of sodium-glucose cotransporter 1 (SGLT1) and sodium-glucose cotransporter 2 (SGLT2), demonstrates primary effects on glucose handling in the intestines and kidneys. nih.govajmc.com However, emerging research points towards ancillary mechanisms that contribute to its broader metabolic benefits, particularly in the context of nonalcoholic steatohepatitis (NASH) and related metabolic dysfunctions. nih.govspringer.com These effects extend beyond simple glucose control and involve the modulation of adipokines, direct actions on liver cells involved in fibrosis, and influence over the autonomic nervous system and resident immune cells. nih.gov

Adipose tissue is a critical endocrine organ that secretes various adipokines, which regulate energy homeostasis, inflammation, and insulin sensitivity. mdpi.com An imbalance in the production of these signaling molecules is a hallmark of obesity and metabolic disease. nih.gov While direct studies detailing licogliflozin's specific impact on the full spectrum of adipokines are emerging, the effects of the SGLT2 inhibitor class provide a strong indication of its likely mechanisms.

A meta-analysis of randomized controlled trials on SGLT2 inhibitors has shown that this class of drugs is associated with favorable changes in key adipokine levels. nih.gov Specifically, treatment with SGLT2 inhibitors has been shown to decrease circulating levels of leptin and increase levels of adiponectin. nih.gov

Leptin: This hormone is involved in appetite regulation, and elevated levels are associated with leptin resistance in obesity. A reduction in leptin may contribute to improved energy balance. tobaccoinduceddiseases.org

Adiponectin: This adipokine has insulin-sensitizing, anti-inflammatory, and anti-atherogenic properties. nih.govtobaccoinduceddiseases.org Increased levels of adiponectin are linked to improved metabolic health.

These modulations may contribute significantly to the beneficial metabolic effects observed with SGLT2 inhibition. nih.gov The inhibition of SGLT1 by licogliflozin in the gut also leads to increased secretion of other hormones like glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), which further influence appetite and glucose metabolism. nih.govnih.gov

Table 1: General Effects of SGLT2 Inhibitors on Adipokine Levels This table is based on a meta-analysis of the SGLT2 inhibitor class.

| Adipokine | Effect of SGLT2 Inhibitor Treatment | Potential Clinical Implication | Citation |

| Leptin | Decreased Circulating Levels | Improved energy homeostasis | nih.gov |

| Adiponectin | Increased Circulating Levels | Enhanced insulin sensitivity, anti-inflammatory effects | nih.gov |

Licogliflozin has been investigated for its potential therapeutic role in nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by inflammation and liver damage that can progress to fibrosis and cirrhosis. nih.govlsu.edu The progression of liver fibrosis is centrally mediated by the activation of hepatic stellate cells (HSCs). oup.comfrontiersin.org In response to liver injury, quiescent HSCs transdifferentiate into proliferative, matrix-producing myofibroblasts, leading to the excessive deposition of extracellular matrix and scarring. nih.govnih.gov

Clinical research has demonstrated that licogliflozin can directly impact these fibrogenic pathways. In a phase 2a study involving patients with NASH, treatment with licogliflozin led to significant reductions in key biomarkers of liver inflammation and fibrosis. nih.govpatientcareonline.com Treatment was associated with a significant reduction in serum alanine (B10760859) aminotransferase (ALT), a primary marker of liver cell injury. lsu.edu

Furthermore, licogliflozin treatment resulted in a statistically significant reduction in the Enhanced Liver Fibrosis (ELF) score and levels of tissue inhibitor of matrix metalloproteinase 1 (TIMP1), both of which are markers associated with the advancement of liver fibrosis. patientcareonline.comnih.gov These findings suggest that licogliflozin attenuates the fibrogenesis process, likely through the inhibition of HSC activation. ru.nl

Table 2: Effect of Licogliflozin on Biomarkers of Liver Injury and Fibrosis in NASH Patients (12-Week Study)

| Biomarker | Finding | Implication | Citation |

| Alanine Aminotransferase (ALT) | Significant placebo-adjusted reduction of 32% with 150 mg dose | Attenuation of liver cell injury | nih.govlsu.edu |

| Enhanced Liver Fibrosis (ELF) Score | Significant reduction of 5% with 150 mg dose compared to placebo | Reduction in active liver fibrosis | nih.gov |

| Tissue Inhibitor of Matrix Metalloproteinase 1 (TIMP1) | Significant reduction compared to placebo | Inhibition of fibrogenesis pathways | patientcareonline.com |

| Cytokeratin 18 (CK-18) | Significant decrease of 30.5% | Reduction in liver cell death | patientcareonline.com |

The mechanistic benefits of licogliflozin appear to extend to the modulation of the autonomic nervous system (ANS) and key hepatic immune cells.

Autonomic Nervous System Tone: The SGLT2 inhibitor class has been observed to reduce blood pressure without the expected compensatory increase in heart rate, suggesting an attenuation of sympathetic nervous system activity. nih.gov This modulation of the ANS is considered a potential mechanism for the cardiovascular benefits seen with this drug class. frontiersin.org While some studies using heart rate variability (HRV) as a metric have not shown significant changes with certain SGLT2 inhibitors nih.gov, more recent research using skin sympathetic nerve activity (SKNA) reveals that SGLT2 inhibitors, unlike other antidiabetic agents, induce favorable autonomic modulation. nih.govfrontiersin.org This suggests a restoration of autonomic balance, which could contribute to improved cardio-renal outcomes. frontiersin.org

Immune Cell Activity (Kupffer Cells): Kupffer cells, the resident macrophages of the liver, play a critical role in the inflammatory processes that drive NASH. ucl.ac.be Upon activation by metabolic stress and signals from injured hepatocytes, Kupffer cells release a variety of inflammatory mediators that promote further liver damage and contribute to the activation of hepatic stellate cells. nih.govucl.ac.be Preclinical evidence suggests that licogliflozin may protect against hepatic injury by suppressing the activation of Kupffer cells. sci-hub.se By mitigating the activity of these key immune cells, licogliflozin can help break the inflammatory cycle that perpetuates liver damage and fibrosis in NASH.

Attenuation of Hepatic Stellate Cell Activation and Fibrogenesis Pathways

Comparative Mechanistic Analysis Across Licogliflozin Isomers

The chemical synthesis of licogliflozin targets a specific stereoisomeric configuration, identified as the (1S)-isomer. ontosight.ai This precise three-dimensional structure is crucial for its biological activity, enabling it to bind to and inhibit both SGLT1 and SGLT2 proteins effectively. nih.govontosight.ai

The vast majority of published preclinical and clinical research has been conducted using this specific (1S)-isomer. Consequently, detailed mechanistic analyses that compare the biological activities of different potential isomers of licogliflozin are not available in the public domain. The development and therapeutic investigation have been centered on the established efficacy and mechanisms of the primary (1S)-isomer as a dual SGLT1/2 inhibitor. Any other isomers are generally considered impurities from the manufacturing process rather than active substances for therapeutic comparison.

Preclinical Pharmacological Investigations of Licogliflozin Mixed Isomers

In Vitro Characterization of SGLT1/2 Inhibition

The initial characterization of a new chemical entity like licogliflozin (B608569) involves rigorous in vitro testing to determine its potency and selectivity for its intended targets.

Enzyme kinetic and binding affinity studies are fundamental to understanding the inhibitory potential of a compound. For licogliflozin, these studies have quantified its activity against both SGLT1 and SGLT2. In vitro assays determined the half-maximal inhibitory concentration (IC50) of licogliflozin to be 20.6 nM against human SGLT1 and 0.58 nM against human SGLT2. doi.orgnih.gov This demonstrates a more than 30-fold selectivity for SGLT2 over SGLT1. nih.gov This dual inhibition profile is key to its mechanism, distinguishing it from more selective SGLT2 inhibitors. doi.org

| Target | IC50 (nM) | Selectivity (SGLT1/SGLT2) |

|---|---|---|

| Human SGLT1 | 20.6 | ~35x for SGLT2 |

| Human SGLT2 | 0.58 |

To assess the functional consequence of enzyme inhibition in a biological system, cell-based assays are employed. Human liver-derived HepG2 cells are a common in vitro model for studying glucose metabolism, including glucose uptake and production. nih.govbiorxiv.org In these assays, cells are typically cultured and then exposed to the test compound before the addition of a fluorescently labeled glucose analog, such as 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxyglucose). biorxiv.orgdojindo.com The amount of glucose taken up by the cells can be quantified by measuring the fluorescence intensity using methods like fluorescence microscopy or a microplate reader. dojindo.com Inhibition of glucose transporters by a compound like licogliflozin would result in a measurable decrease in cellular fluorescence compared to untreated control cells. While HepG2 cells are widely used for general glucose uptake studies, specific data from assays testing licogliflozin on this cell line are not detailed in the available literature. nih.govmdpi.com

Enzyme Kinetics and Binding Affinity Studies

In Vivo Mechanistic Pharmacology in Animal Models

Following in vitro characterization, the effects of licogliflozin are studied in living organisms to understand its integrated physiological effects.

Animal models of type 2 diabetes, such as Zucker diabetic fatty (ZDF) rats and db/db mice, are essential for evaluating a compound's effect on glucose control. nih.govplos.org For SGLT inhibitors, a key measure is the effect on postprandial glucose excursion, often assessed through an oral glucose tolerance test (OGTT). nih.gov In diabetic animal models, SGLT2 inhibitors have been shown to reduce fasting and postprandial blood glucose levels. nih.gov The dual action of licogliflozin, inhibiting SGLT1 in the intestine and both SGLT1 and SGLT2 in the kidney, is expected to have a pronounced effect on lowering the post-meal rise in blood glucose. doi.orgmdpi.com Studies in rats have shown that SGLT1 inhibition lowers plasma glucose and insulin (B600854). mdpi.com By reducing hyperglycemia, these inhibitors can decrease the demand on pancreatic beta-cells, which may help preserve their function over time, a phenomenon observed with other SGLT inhibitors in preclinical models. plos.org The effect of licogliflozin on postprandial glucose is independent of insulin secretion; in fact, studies have shown that serum insulin levels are significantly suppressed following a glucose challenge in subjects treated with licogliflozin. doi.org

The inhibition of intestinal SGLT1 is known to modulate the release of incretin (B1656795) hormones, which play a role in glucose homeostasis and appetite regulation. doi.orgdoi.org Preclinical studies investigate the impact of licogliflozin on hormones such as glucagon-like peptide-1 (GLP-1), peptide YY (PYY), and glucose-dependent insulinotropic polypeptide (GIP). doi.orgresearchgate.net The presence of unabsorbed glucose in the distal gut lumen due to SGLT1 inhibition stimulates L-cells to secrete GLP-1 and PYY. doi.org Indeed, preclinical and clinical studies have highlighted that intestinal SGLT1 inhibition results in an increase in GLP-1 levels. doi.orgresearchgate.net Conversely, some studies in rats have suggested that SGLT1 inhibition may reduce postprandial GIP levels. mdpi.com Clinical data for licogliflozin aligns with these preclinical expectations, showing increased levels of total GLP-1 and PYY, a reduction in GIP, and an increase in glucagon (B607659). researchgate.netresearchgate.net

| Hormone | Observed Effect | Primary Mechanism |

|---|---|---|

| GLP-1 | Increase | Intestinal SGLT1 inhibition stimulating L-cells |

| PYY | Increase | |

| GIP | Decrease | Reduced glucose absorption in the upper intestine |

| Glucagon | Increase | Complex, potentially indirect effects of SGLT inhibition |

A primary pharmacodynamic endpoint for any SGLT inhibitor is the measurement of urinary glucose excretion (UGE). nih.gov In preclinical animal studies, rodents and dogs are administered the drug, and their urine is collected over a 24-hour period to quantify the amount of excreted glucose. researchgate.netnih.gov This effect is dose-dependent and serves as a direct measure of renal SGLT inhibition. researchgate.net Studies with licogliflozin in rats and dogs showed that a significant portion of the drug and its metabolites are excreted through urine, accounting for approximately 19-41% of the administered dose. nih.govtandfonline.com The dual inhibition of both SGLT2 and SGLT1 in the kidney by licogliflozin is thought to produce a greater UGE than selective SGLT2 inhibitors, as SGLT1 is responsible for a portion of the glucose reabsorption in the proximal tubule, particularly when SGLT2 is blocked. doi.org

Hepatic and Renal Systemic Responses in Animal Models

Preclinical research in various animal models has been crucial in elucidating the systemic effects of SGLT1/2 inhibition on the liver and kidneys. These studies provide the foundational evidence for the therapeutic potential of dual inhibitors like licogliflozin in addressing metabolic diseases affecting these organs.

Hepatic Responses:

Animal models of non-alcoholic steatohepatitis (NASH) have demonstrated the beneficial effects of SGLT inhibition. In a mouse model of NASH with beta-cell depletion (STAM mice), the SGLT2 inhibitor ipragliflozin (B1672104) was shown to reduce levels of the liver enzymes aspartate transaminase and alanine (B10760859) transaminase. Histologically, this was accompanied by a reduction in hepatic steatosis, hepatocyte ballooning, lobular inflammation, and liver fibrosis. plos.org The mechanism for this improvement was linked to the upregulation of genes related to mitochondrial transport and the antioxidant defensive system. plos.org

Similarly, in a different model using ApoE (-/-) mice treated with a high-fat diet and streptozotocin (B1681764) to induce diabetes, the SGLT2 inhibitor dapagliflozin (B1669812) reduced hepatic inflammation, lowered liver fibrosis and steatosis, and decreased fat accumulation in the liver. brieflands.com More broadly, SGLT2 inhibitors are recognized for their ability to reduce hepatic lipid storage and slow the development of non-alcoholic fatty liver disease (NAFLD) in animal models. researchgate.netnih.gov

Specifically for the dual SGLT1/2 inhibitor class to which licogliflozin belongs, studies using sotagliflozin (B1681961) in a cystic fibrosis rabbit model demonstrated an alleviation of NASH-like phenotypes, including a notable reduction in liver fibrosis. jci.org This suggests that the combined inhibition of both SGLT1 and SGLT2 may offer significant hepatoprotective effects, supporting the investigation of licogliflozin for liver diseases like NASH. cjnmcpu.combohrium.com

Renal Responses:

The dual inhibition of SGLT1 and SGLT2 has profound effects on renal glucose handling and provides organ protection in preclinical models. Studies in diabetic Akimba mice, a model for type 1 diabetes, revealed that treatment with the dual inhibitor sotagliflozin significantly reduced kidney hypertrophy, which is an early indicator of structural kidney damage in diabetes. nih.govresearchgate.net

A key finding from these animal models is the compensatory mechanism observed under selective SGLT2 inhibition. When SGLT2 is blocked, a compensatory upregulation of SGLT1 protein levels occurs in the kidney. nih.govresearchgate.netmdpi.com This highlights the rationale for dual inhibition; by blocking both transporters, a more complete and potent effect on urinary glucose excretion (glucosuria) can be achieved. nih.gov Indeed, studies in knockout mice have established that while SGLT2 is responsible for reabsorbing the majority (approximately 97%) of filtered glucose, SGLT1 reabsorbs the remainder. ahajournals.org Therefore, inhibiting both transporters maximizes the excretion of glucose, a primary mechanism of action for this drug class.

The table below summarizes key preclinical findings for SGLT inhibitors in animal models of liver and kidney disease.

| Compound Class | Animal Model | Key Hepatic/Renal Findings | Reference(s) |

| Dual SGLT1/2 Inhibitor (Sotagliflozin) | Cystic Fibrosis Rabbit | Alleviated NASH-like phenotypes and liver fibrosis. | jci.org |

| Dual SGLT1/2 Inhibitor (Sotagliflozin) | Diabetic Akimba Mouse | Reduced kidney-to-body weight ratio (marker of hypertrophy). | nih.govresearchgate.net |

| SGLT2 Inhibitor (Ipragliflozin) | STAM Mouse (NASH model) | Reduced liver enzymes, steatosis, inflammation, and fibrosis. | plos.org |

| SGLT2 Inhibitor (Dapagliflozin) | HFD/STZ-treated ApoE (-/-) Mouse | Reduced hepatic inflammation, fibrosis, and steatosis. | brieflands.com |

| SGLT2 Inhibitor (Empagliflozin) | Diabetic Akimba Mouse | Caused compensatory upregulation of renal SGLT1 protein. | researchgate.netmdpi.com |

Investigation of Metabolic Flux and Substrate Utilization in Preclinical Systems

Preclinical investigations reveal that the inhibition of SGLT transporters, particularly the dual inhibition of SGLT1 and SGLT2, induces a significant systemic shift in metabolism. This alteration redirects the body's choice of fuel, moving away from glucose and towards the utilization of fats and ketone bodies, creating a metabolic state that mimics fasting. researchgate.netnih.gov

The primary mechanism involves a reduction in glucose availability, which lowers the insulin-to-glucagon ratio. nih.gov This hormonal shift stimulates lipolysis, leading to the mobilization of free fatty acids (FFAs) from adipose tissue. These FFAs are transported to the liver, where they undergo beta-oxidation to acetyl-CoA. Under these conditions of lower glucose utilization, the acetyl-CoA is preferentially directed away from the TCA cycle and into the pathway of ketogenesis, resulting in the production of ketone bodies, namely β-hydroxybutyrate (BHB) and acetoacetate. nih.govfrontierspartnerships.org This increase in circulating ketone bodies has been consistently observed in preclinical models following the administration of SGLT2 inhibitors. researchgate.netfrontierspartnerships.org

This fundamental change in substrate utilization from carbohydrates to lipids and ketones is believed to be a central mechanism underlying the observed cardiorenal benefits of this drug class. nih.gov By providing a more energy-efficient fuel source in the form of ketones, SGLT inhibitors may improve the function of metabolically demanding organs. nih.gov While specific metabolic flux studies using isotope tracers for licogliflozin are not publicly detailed, the known effects of the drug on glucagon levels and the well-described mechanism for the SGLT inhibitor class provide a strong basis for its metabolic actions. researchgate.net

The following table outlines the metabolic shift induced by SGLT inhibition as demonstrated in preclinical systems.

| Metabolic Parameter | Effect of SGLT Inhibition | Underlying Mechanism | Reference(s) |

| Glucose Utilization | Decreased | Reduced glucose reabsorption (kidney) and absorption (intestine). | nih.gov |

| Insulin/Glucagon Ratio | Decreased | Reduced plasma glucose leads to lower insulin and higher glucagon secretion. | nih.govresearchgate.net |

| Lipolysis | Increased | Lower insulin/glucagon ratio stimulates breakdown of triglycerides in adipose tissue. | nih.gov |

| Hepatic Ketogenesis | Increased | Increased FFA supply to the liver is shunted towards ketone body production. | nih.govfrontierspartnerships.org |

| Substrate Oxidation | Shift from glucose to fat/ketones | Increased availability and uptake of FFAs and ketone bodies by tissues. | researchgate.netnih.gov |

Exploration of Receptor Activation and Ligand Interactions (e.g., Free Fatty Acid Receptor-1 (FFAR1) for related compounds)

While direct interactions between licogliflozin and receptors such as FFAR1 have not been described, preclinical and clinical data point to a significant and indirect interaction with key metabolic hormone receptor systems, driven by its SGLT1 inhibition component. The primary pathway involves the modulation of incretin hormone secretion, leading to the activation of the Glucagon-Like Peptide-1 (GLP-1) receptor.

Licogliflozin is a dual inhibitor of SGLT1 and SGLT2. bohrium.com SGLT1 is highly expressed in the epithelial cells of the small intestine and is responsible for the absorption of dietary glucose and galactose. diabetesjournals.org By inhibiting intestinal SGLT1, licogliflozin delays glucose absorption in the gut. This delay alters the stimulus for the secretion of incretin hormones from enteroendocrine cells. nih.govresearchgate.net

Specifically, treatment with licogliflozin has been shown to significantly increase post-meal levels of total GLP-1 and Peptide YY (PYY), both of which are secreted from L-cells in the distal intestine. researchgate.netresearchgate.net Concurrently, levels of Glucose-dependent Insulinotropic Polypeptide (GIP), which is secreted from K-cells in the proximal intestine, are reduced. researchgate.netresearchgate.netannualreviews.org

The increased secretion of GLP-1 is a critical interaction. GLP-1 binds to its specific receptor (GLP-1R), which is found in the pancreas, brain, and other tissues. Activation of GLP-1R has multiple metabolic benefits, including:

Stimulating glucose-dependent insulin secretion from pancreatic β-cells. mdpi.com

Suppressing glucagon secretion from pancreatic α-cells. mdpi.com

Slowing gastric emptying and promoting satiety, which can contribute to weight control. nih.gov

Structure Activity Relationship Sar Studies of Licogliflozin Isomers and Analogues

Influence of Aglycone Moiety Substitutions on SGLT1/2 Potency and Selectivity

The aglycone portion of gliflozin molecules, which are C-aryl glycosides, plays a significant role in their interaction with SGLT proteins. thieme-connect.de Modifications to this part of the molecule can substantially alter both the potency and the selectivity of inhibition for SGLT1 versus SGLT2. researchgate.net

For C-glycoside SGLT2 inhibitors in general, the design of the aglycone moiety is a key aspect of SAR studies. nih.gov Research on various gliflozins has shown that specific substitutions on the aromatic rings of the aglycone are critical for potent and selective inhibition. For instance, in the case of dapagliflozin (B1669812), a selective SGLT2 inhibitor, the presence of a chloro and an ethoxy group on the two aromatic rings, respectively, was found to be important for its potent and selective action on renal SGLT2. nih.gov

General SAR findings for SGLT2 inhibitors suggest that the nature of the substituent on the distal phenyl ring of the aglycone influences selectivity. Small halogenated or alkyl groups are often preferred, as larger groups can lead to decreased SGLT2 inhibitory activity. researchgate.net A chlorine atom at a specific position on the central phenyl ring has been identified as being particularly important for SGLT2 inhibitor potency. researchgate.net Furthermore, the linker between the two phenyl rings of the aglycone is also a determinant of activity; a single carbon bridge is considered optimal, as shortening or lengthening this linker diminishes activity. researchgate.net

While specific SAR data for licogliflozin's aglycone substitutions are not extensively detailed in the provided results, the general principles derived from other gliflozins are applicable. The dual inhibitory nature of licogliflozin (B608569) suggests a unique substitution pattern on its aglycone that allows for potent binding to both SGLT1 and SGLT2. The development of dual SGLT1/SGLT2 inhibitors like licogliflozin has been a strategy to potentially achieve better glycemic control. rsc.org

Interactive Table: Impact of Aglycone Substitutions on SGLT Inhibitor Activity

| Substitution Area | Effect on Activity | Supporting Observations |

|---|---|---|

| Distal Phenyl Ring | Influences potency and selectivity. | Small halogenated or alkyl groups are generally favored for SGLT2 inhibition. researchgate.net |

| Central Phenyl Ring | Critical for potency. | A chlorine substituent has been shown to be highly effective for SGLT2 inhibition. researchgate.net |

| Inter-ring Linker | Affects overall activity. | A single carbon bridge is optimal; deviations decrease activity. researchgate.net |

Conformational Analysis and Receptor Binding Specificity

The conformation of a molecule, its spatial arrangement of atoms, is crucial for its ability to bind to a receptor. mdpi.com For SGLT inhibitors, the way the molecule folds in three-dimensional space determines how well it fits into the binding sites of SGLT1 and SGLT2.

The binding of SGLT inhibitors is a synergistic process involving both the sugar (glycone) and the aglycone moieties. wikipedia.org Variations in the structure of both parts are important for the pharmacophore. wikipedia.org Molecular docking studies on SGLT1 and SGLT2 have been used to understand the interactions between ligands and the proteins, which helps in elucidating the binding modes. rsc.org

The SGLT proteins undergo conformational changes to transport glucose across the cell membrane. mdpi.com Inhibitors like licogliflozin bind to these proteins and prevent this transport. The specificity of an inhibitor for SGLT1 versus SGLT2 is determined by the subtle differences in the amino acid composition and structure of their binding pockets. For instance, SGLT1 and SGLT2 have different affinities and capacities for glucose transport, which is reflected in their structural differences. mdpi.com

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the process and reducing costs. researchgate.net These methods are used to study SAR and to design new, more potent and selective drug candidates. oncodesign-services.com

Several computational techniques are employed in the study of SGLT inhibitors:

Homology Modeling: When the experimental structure of a protein is not available, a 3D model can be built based on the known structure of a similar protein. nih.gov This has been done for SGLT1 and SGLT2 to facilitate further computational studies. rsc.org

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It helps in understanding the key interactions between the inhibitor and the SGLT proteins. rsc.org

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This method correlates the biological activity of a series of compounds with their 3D properties, such as shape and electrostatic fields. rsc.org It can be used to predict the activity of new, untested compounds.

Molecular Dynamics (MD) Simulations: MD simulations are used to study the movement of atoms and molecules over time, providing insights into the stability of the ligand-receptor complex and the conformational changes that may occur upon binding. rsc.orgnih.gov

These computational approaches have been successfully applied to develop 3D-QSAR models for SGLT1 and SGLT2 inhibitors and to design new compounds with predicted higher potency. rsc.org

Interactive Table: Computational Methods in Licogliflozin SAR Studies

| Computational Method | Application in SAR | Key Insights |

|---|---|---|

| Homology Modeling | Creates 3D models of SGLT1 and SGLT2. rsc.orgnih.gov | Provides a structural basis for understanding inhibitor binding. |

| Molecular Docking | Predicts binding poses of inhibitors in SGLT proteins. rsc.orgnih.gov | Identifies key amino acid interactions and binding orientations. rsc.org |

| 3D-QSAR | Relates 3D molecular properties to biological activity. rsc.org | Develops predictive models for inhibitor potency. rsc.org |

| Molecular Dynamics | Simulates the dynamic behavior of the inhibitor-protein complex. rsc.orgnih.gov | Assesses the stability of binding and conformational flexibility. rsc.org |

Metabolism and Excretion Pathways of Licogliflozin in Preclinical Species

The metabolic fate of licogliflozin (B608569) has been investigated in key preclinical species, primarily rats and dogs, to understand its absorption, distribution, metabolism, and excretion (ADME) profile. These studies reveal that the compound is extensively metabolized, with distinct pathways and excretion patterns observed in animal models.

Advanced Analytical Methodologies for Research on Licogliflozin Mixed Isomers

Chromatographic Techniques for Compound and Isomer Analysis

Chromatographic methods are fundamental in separating the components of a complex mixture, a critical step in the analysis of Licogliflozin's various isomers. The choice of technique depends on the specific analytical challenge, from handling complex biological matrices to resolving structurally similar isomers.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful tool for analyzing complex mixtures containing SGLT inhibitors like Licogliflozin (B608569). nih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for detecting and quantifying drugs in biological matrices. americanpharmaceuticalreview.com

Research on related SGLT2 inhibitors demonstrates the utility of HPLC-MS/MS for simultaneous quantification in human plasma. nih.gov The analytical process typically involves a straightforward sample preparation, such as protein precipitation with acetonitrile (B52724). nih.govbue.edu.eg Chromatographic separation is commonly achieved on a reversed-phase column, such as a C18 column. nih.govnih.gov The use of gradient elution with a mobile phase consisting of aqueous and organic solvents (e.g., water and acetonitrile) containing additives like formic acid or ammonium (B1175870) formate (B1220265) ensures efficient separation. nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Parameters for SGLT Inhibitor Analysis

| Parameter | Typical Setting | Source |

|---|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (0.1% formic acid) | nih.gov |

| HPLC Column | Reversed-phase C18 | nih.govresearchgate.net |

| Mobile Phase | Gradient of water and acetonitrile with ammonium formate and formic acid | nih.govnih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) | researchgate.net |

These methods are validated to be robust and are essential for pharmacokinetic and bioequivalence studies. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Isomer Separation and Quantification

The separation and quantification of isomers are critical challenges in pharmaceutical analysis, as different isomers can have varied pharmacological and toxicological profiles. nih.gov LC-MS/MS is a cornerstone technique for this purpose, offering the selectivity required to distinguish between closely related molecular structures. researchgate.net For SGLT inhibitors, which often possess multiple chiral centers, developing methods to separate enantiomers and diastereomers is essential. google.com

The direct quantification of metabolites, such as glucuronides, and their isomers in biological matrices is a significant application of LC-MS/MS. researchgate.net This approach provides benefits like quicker sample preparation and enhanced accuracy and selectivity for isomers. researchgate.net Tandem mass spectrometry is key to this process, providing exceptional selectivity and sensitivity. researchgate.net The development of a successful LC-MS/MS method for isomer separation often relies on chiral stationary phases (CSPs) or derivatization with a chiral reagent. nih.gov For instance, amylose (B160209) or cellulose-based chiral columns have been effectively used for the separation of empagliflozin (B1684318) and its optical isomers. google.com

Table 2: Key Considerations for LC-MS/MS Isomer Quantification

| Aspect | Detail | Source |

|---|---|---|

| Chromatography | Use of chiral stationary phases (CSPs) for enantiomeric separation. | google.com |

| Ionization | Electrospray ionization (ESI) is commonly used. | mdpi.com |

| Mass Analysis | Multiple Reaction Monitoring (MRM) for selective quantification of each isomer. | nih.govresearchgate.net |

| Validation | Methods are validated for linearity, accuracy, precision, and selectivity according to regulatory guidelines. | nih.gov |

| Application | Crucial for quality control and ensuring the safety and efficacy of the final drug product. | google.com |

A method developed for enavogliflozin, another SGLT2 inhibitor, demonstrated linearity over a concentration range of 5–3000 ng/mL, showcasing the quantitative power of LC-MS/MS. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Isomeric Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and semi-volatile compounds. nih.gov While less common for large, non-volatile molecules like Licogliflozin, GC-MS is indispensable for identifying and quantifying volatile isomeric impurities that may arise during synthesis or degradation. wvu.eduojp.gov The analyte must be thermally stable and volatile, which sometimes necessitates derivatization to increase volatility. wvu.edu

The coupling of GC with MS allows for the separation of volatile components based on their boiling points and polarity, followed by their identification based on their mass spectra. ojp.gov The specificity of infrared spectroscopy can be combined with GC (GC-IR) to provide detailed chemical information for differentiating isomers, which can sometimes be challenging with MS alone. ojp.gov For pharmaceutical analysis, GC-MS is crucial for detecting residual solvents, raw material impurities, and volatile degradation products.

Table 3: Application of GC-MS in Pharmaceutical Isomer Analysis

| Application Area | Description | Source |

|---|---|---|

| Impurity Profiling | Detection of volatile impurities, including isomeric byproducts from the manufacturing process. | wvu.edu |

| Degradation Studies | Identification of volatile compounds formed during stability testing. | |

| Raw Material Control | Ensuring the purity of starting materials and reagents. |

| Enhanced Specificity | Coupling with techniques like FTIR (GC-IR) for unambiguous isomer identification. | ojp.gov |

Spectroscopic and Spectrometric Characterization of Isomers

Beyond chromatography, spectroscopic and spectrometric techniques provide detailed structural information necessary for the unambiguous identification and characterization of Licogliflozin isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Distribution and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, including complex structures like oligosaccharides and glycosides. nih.govnih.gov It is a non-destructive technique that provides extensive information about the number of sugar residues, their sequence, anomeric configuration, and the position of other groups. nih.govglycopedia.eu For analyzing mixtures of isomers, NMR can determine the distribution of positional isomers. acs.orgnih.gov

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for complete structural characterization. emerypharma.comgu.se

¹H-NMR: Provides information on the chemical environment of protons, their coupling, and integration. emerypharma.com

COSY (Correlation Spectroscopy): Shows correlations between coupled protons, helping to establish connectivity within a molecule. emerypharma.comgu.se

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. gu.se

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for determining the linkage between different parts of a molecule, such as the glycosidic bond in Licogliflozin. gu.se

The combination of HPLC with NMR (HPLC-NMR) is particularly powerful for analyzing complex mixtures, allowing for the separation of isomers followed by their individual structural characterization. acs.orgnih.gov This technique has been successfully used to separate and identify positional isomers of drug glucuronides directly from biological fluids. acs.org

Mass Spectrometry (MS) Fragmentation Analysis for Isomer Identification and Differentiation

Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a key technique for identifying and differentiating isomers. lcms.cz While isomers have the same molecular mass, they can often be distinguished by their unique fragmentation patterns upon collision-induced dissociation (CID). lcms.czmdpi.com Analyzing these patterns provides structural information that can pinpoint the location of functional groups or differences in stereochemistry. youtube.com

The process involves selecting the precursor ion (the molecular ion of the isomer) and subjecting it to fragmentation. The resulting product ions are then analyzed. Different positional isomers often yield distinct product ions or different relative abundances of common fragments. acs.orgnist.gov This "fingerprint" allows for their differentiation even when they cannot be separated chromatographically. lcms.cz High-resolution mass spectrometry (HRMS) further aids in determining the elemental composition of fragments, increasing confidence in structural assignments. acs.org

Table 4: Principles of MS Fragmentation for Isomer Differentiation

| Fragmentation Principle | Description | Source |

|---|---|---|

| Precursor Ion Selection | Isolating the ion corresponding to the isomers' mass-to-charge ratio (m/z). | libretexts.org |

| Collision-Induced Dissociation (CID) | The selected ion is fragmented by collision with an inert gas. | mdpi.com |

| Unique Fragment Ions | Positional isomers can produce unique fragment ions due to the different stability of intermediates or transition states. | lcms.cznist.gov |

| Fragment Ion Ratios | Even if the same fragments are produced, their relative intensities can differ significantly between isomers. | nih.gov |

| Multi-stage Fragmentation (MSn) | Further fragmentation of product ions can provide more detailed structural information. | lcms.cz |

This approach has been successfully applied to characterize positional isomers of complex molecules like antibody-drug conjugates and lipid A species, demonstrating its power in resolving structural ambiguities. mdpi.comacs.org

Sample Preparation Techniques for Complex Biological Matrices in Research Settings (e.g., Protein Precipitation)

In the bioanalytical investigation of Licogliflozin and its isomers within complex biological matrices such as plasma, serum, or tissue homogenates, effective sample preparation is a critical prerequisite for accurate and reliable quantification. The primary goal is to isolate the analyte of interest from interfering endogenous components like proteins, lipids, and salts, which can suppress ionization in mass spectrometry and compromise chromatographic separation. ijpsjournal.comnih.gov Among the various techniques available, protein precipitation (PPT) is a widely adopted method in research settings due to its simplicity, speed, and broad applicability.

Protein precipitation involves the addition of a water-miscible organic solvent or a strong acid to the biological sample to reduce the solvation of proteins, leading to their denaturation and aggregation. researchgate.netnih.gov Once precipitated, the proteins can be easily separated by centrifugation, leaving the analyte and other small molecules in the supernatant. This supernatant can then be directly injected into a liquid chromatography-mass spectrometry (LC-MS) system or subjected to further cleanup steps.

For the analysis of SGLT2 inhibitors, a class to which Licogliflozin belongs, acetonitrile is a commonly used precipitating agent. researchgate.netacs.org A typical research protocol involves adding a volume of cold acetonitrile (often containing a small percentage of an acid like formic acid to improve protein denaturation and analyte stability) to the plasma sample. researchgate.net The ratio of acetonitrile to plasma is a key parameter that must be optimized, with ratios of 3:1 or 4:1 (v/v) being common. After the addition of the solvent, the sample is vortex-mixed to ensure thorough mixing and complete precipitation, followed by centrifugation at high speed (e.g., 4000 rpm or higher) to pellet the precipitated proteins. researchgate.netcurtin.edu.au The resulting clear supernatant, containing Licogliflozin, is then carefully transferred for analysis. curtin.edu.au

While protein precipitation is efficient at removing the bulk of proteins, it is considered a non-selective "crude" cleanup method. This means that other small, soluble endogenous molecules may remain in the supernatant, potentially causing matrix effects during LC-MS analysis. rsc.org To mitigate this, researchers may employ combined approaches. For instance, a simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction (PPT/SPE) procedure can be used. In this method, the supernatant from the initial precipitation is loaded onto an SPE cartridge, which provides a more selective cleanup by retaining the analyte while allowing other interferences to be washed away.

The choice of sample preparation technique is a balance between the degree of cleanup required, sample throughput, and method complexity. For high-throughput screening in a research context, the speed and simplicity of protein precipitation are highly advantageous.

Interactive Table: Comparison of Sample Preparation Techniques

| Technique | Principle | Common Reagents for Gliflozin Analysis | Advantages | Disadvantages | Typical Application |

| Protein Precipitation (PPT) | Denaturation and precipitation of proteins using an organic solvent or acid. | Acetonitrile, Methanol, Formic Acid. researchgate.net | Fast, simple, inexpensive, high recovery for many analytes. | Non-selective, potential for matrix effects from residual lipids and salts. rsc.org | High-throughput bioanalysis, initial pharmacokinetic screening. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases (aqueous and organic). | Ethyl Acetate, Methyl tert-butyl ether (MTBE). curtin.edu.auresearchgate.net | Cleaner extracts than PPT, reduces matrix effects. | More labor-intensive, requires solvent optimization, potential for emulsion formation. | Bioanalytical studies requiring higher sensitivity and specificity. |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away; analyte is then eluted with a solvent. | Mixed-mode cation-exchange (MCX) cartridges, C18 cartridges. | High selectivity, very clean extracts, reduces matrix effects, allows for analyte pre-concentration. | Most complex and time-consuming, requires method development, higher cost per sample. | Definitive quantitative studies, analysis of low-concentration metabolites. |

Algorithmic and Chemometric Approaches for Isomer Recognition and Quantitative Analysis in Research Samples

The analysis of "Licogliflozin (mixed isomers)" presents a significant analytical challenge due to the identical mass and elemental composition of its isomers. Standard chromatographic and mass spectrometric methods may fail to distinguish and quantify individual isomers, especially when they co-elute or exhibit similar fragmentation patterns. nih.govresearchgate.net To overcome these limitations, advanced algorithmic and chemometric approaches are indispensable in a research setting. These computational and statistical tools are designed to deconvolve complex data and extract meaningful information for isomer recognition and quantification. ijpsjournal.comnih.gov

Chromatographic Resolution Enhancement:

When chromatographic separation of isomers is incomplete, chemometric algorithms can be used to resolve the overlapping peaks. These methods leverage the full data matrix (e.g., time, wavelength, or m/z) generated by detectors like a Diode Array Detector (DAD) or a mass spectrometer. researchgate.net

Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS): This powerful algorithm can deconstruct a data matrix from an unresolved chromatographic run into the pure elution and spectral profiles of each component. researchgate.net It is particularly useful for HPLC-DAD or LC-MS data, allowing for the quantification of individual isomers even with significant peak overlap.

Generalized Rank Annihilation Method (GRAM): GRAM is another technique used to resolve overlapped peaks in comprehensive two-dimensional chromatography (e.g., GCxGC), a high-resolution separation technique. It can significantly increase the number of quantifiable components in a complex mixture. acs.orgresearchgate.netdtic.mil

Isomer Recognition and Fingerprinting:

Chemometrics provides powerful tools for pattern recognition, which can be used to create unique "fingerprints" for samples containing different isomer ratios.

Principal Component Analysis (PCA): PCA is an unsupervised exploratory technique used to reduce the dimensionality of complex datasets. researchgate.netnih.gov By applying PCA to chromatographic or spectral data (e.g., from LC-MS or GC-MS), samples can be clustered based on their isomeric composition. This allows researchers to visually identify differences between batches or to classify unknown samples. nih.govjove.com For instance, the complete mass spectra across a chromatographic peak can be used to generate a PCA scores plot, where samples with different isomer ratios group into distinct clusters.

Linear Discriminant Analysis (LDA): Following initial exploration with PCA, a supervised method like LDA can be used to build a predictive model that classifies samples based on their isomeric profile. This is particularly useful in quality control or for identifying specific isomeric signatures in biological samples. core.ac.uk

Advanced Spectrometric and Computational Methods:

In cases where isomers are indistinguishable by standard MS/MS, more advanced techniques coupled with computational analysis are required.

Infrared Ion Spectroscopy (IRIS): IRIS is an MS-based technique that measures the infrared spectrum of mass-selected ions. Since isomers often have distinct IR spectra due to different vibrational modes, IRIS can provide unambiguous identification. rsc.orgacs.orgnih.gov The experimental spectra can be compared against computationally predicted spectra for different isomers, often eliminating the need for physical reference standards. nih.gov

Quantitative Structure-Retention Relationships (QSRR): This in-silico approach models the relationship between the molecular structure of isomers and their chromatographic retention times. plos.org By calculating specific molecular descriptors for different Licogliflozin isomers, a QSRR model could predict their elution order and support the identification of peaks in a chromatogram. plos.org

These algorithmic and chemometric strategies transform raw analytical data into robust, quantitative information, enabling researchers to accurately study the distinct pharmacokinetic and pharmacodynamic properties of individual Licogliflozin isomers.

Interactive Table: Chemometric and Algorithmic Methodologies for Isomer Analysis

| Methodology | Principle | Analytical Data Input | Primary Application in Isomer Research | Example Technique |

| Multivariate Calibration | Correlates spectral/chromatographic data to concentration using regression models, resolving overlapping signals. nih.govresearchgate.netpjps.pk | UV-Vis Spectra, HPLC-DAD, LC-MS. | Simultaneous quantification of isomers in a mixture without complete separation. | Partial Least Squares (PLS), Principal Component Regression (PCR). researchgate.netpjps.pk |

| Peak Deconvolution | Mathematically separates unresolved chromatographic peaks into individual component profiles. researchgate.net | HPLC-DAD, LC-MS, GC-MS data matrices. | Quantification of co-eluting isomers. | Multivariate Curve Resolution (MCR-ALS). researchgate.net |

| Pattern Recognition / Fingerprinting | Identifies patterns and clusters in multivariate data to classify samples based on their chemical composition. researchgate.netnih.govjove.com | Full-scan LC-MS, GC-MS chromatograms. | Differentiating samples with varying isomer ratios; quality control. | Principal Component Analysis (PCA), Soft Independent Modeling of Class Analogy (SIMCA). researchgate.netacs.org |

| Advanced Spectral Analysis | Uses unique spectral features (e.g., infrared) to differentiate molecules with identical mass. rsc.orgnih.gov | MS-coupled Infrared Spectroscopy data. | Unambiguous identification of specific isomers, even without reference standards. | Infrared Ion Spectroscopy (IRIS). acs.orgnih.gov |

| Computational Modeling | Predicts analytical properties (e.g., retention time) based on calculated molecular structures. plos.org | Calculated molecular descriptors. | Supporting peak identification and understanding separation mechanisms. | Quantitative Structure-Retention Relationships (QSRR). plos.org |

Future Research Directions and Theoretical Perspectives

Deeper Elucidation of Isomer-Specific Pharmacological Profiles and Target Engagement

Licogliflozin (B608569) is administered as a mixture of isomers. A critical area for future research is to dissect the pharmacological contributions of each individual isomer. This involves separating the isomers and characterizing their specific binding affinities and inhibitory potencies for SGLT1 and SGLT2. It is plausible that different isomers exhibit varying selectivities for the two transporters, which could have significant implications for both efficacy and the manifestation of mechanism-based side effects. For instance, the gastrointestinal side effects observed with licogliflozin are thought to be linked to its SGLT1 inhibition in the gut. patientcareonline.com Understanding which isomer is primarily responsible for this effect could inform the development of more targeted therapies.

Furthermore, investigating the target engagement of each isomer at a cellular and tissue level would be crucial. This could involve using advanced imaging techniques or labeled compounds to visualize the distribution and binding of each isomer in key organs such as the intestines, kidneys, heart, and liver. nih.gov Such studies would provide a more granular understanding of how the mixed isomers collectively produce their pharmacological effects.

Investigation of Novel Molecular Interactions Beyond SGLT1/2

While the primary targets of licogliflozin are SGLT1 and SGLT2, the possibility of off-target effects or interactions with other molecular pathways remains an open area of investigation. Future research should explore potential interactions with other members of the SGLT family (SGLT3-6), whose functions are not yet fully understood, as well as other glucose transporters (GLUTs). biointerfaceresearch.com There is evidence to suggest that SGLT1 is expressed in various tissues beyond the gut and kidney, including the heart and skeletal muscle, hinting at broader physiological roles that could be modulated by licogliflozin. nih.gov

Unbiased screening approaches, such as chemical proteomics, could be employed to identify novel protein binding partners for the individual isomers of licogliflozin. This could uncover unexpected mechanisms of action and provide a more comprehensive picture of the drug's biological effects.

Development of Stereoselective Synthetic Routes for Specific Isomers

To enable the detailed pharmacological characterization of individual licogliflozin isomers, the development of efficient and stereoselective synthetic methods is paramount. Current synthetic strategies for gliflozins often produce mixtures of isomers, necessitating challenging purification steps. google.com Future research in synthetic organic chemistry should focus on creating novel synthetic routes that allow for the precise control of stereochemistry, yielding specific isomers in high purity. libguides.comchemrxiv.orgrsc.orgnih.gov

This would not only facilitate in-depth biological studies but could also pave the way for the development of second-generation SGLT inhibitors with improved therapeutic profiles. For example, if one isomer is found to be highly effective with minimal side effects, a stereoselective synthesis would be essential for its production as a single-isomer drug. google.com

Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Understand Mechanistic Effects

The application of "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to unraveling the complex metabolic consequences of licogliflozin administration. olink.comisaaa.org Metabolomic studies can provide a comprehensive snapshot of the changes in small molecule metabolites in biofluids and tissues following treatment, offering insights into alterations in glucose, lipid, and amino acid metabolism. nih.govnih.gov This can help to elucidate the downstream effects of SGLT1/2 inhibition and identify novel biomarkers of drug response. revespcardiol.org

Proteomics can be used to identify changes in protein expression in response to licogliflozin, revealing the cellular pathways and networks that are modulated by the drug. nih.govrevespcardiol.org For instance, proteomic analysis of liver or adipose tissue could shed light on the mechanisms underlying the observed effects of SGLT inhibitors on hepatic steatosis and fat metabolism. patientcareonline.comnih.gov Integrating data from both metabolomics and proteomics can provide a more holistic understanding of the drug's mechanism of action. olink.com

Predictive Modeling and In Silico Approaches for Rational Design of SGLT Inhibitors

Computational methods, including molecular docking and molecular dynamics simulations, can be invaluable tools for understanding the interactions between licogliflozin isomers and their target proteins at an atomic level. biointerfaceresearch.comisfcppharmaspire.comjppres.com These in silico approaches can be used to predict the binding modes and affinities of different isomers to SGLT1 and SGLT2, helping to rationalize their observed pharmacological activities. biolimitless.com

Furthermore, these models can be used for the rational design of novel SGLT inhibitors with desired properties, such as enhanced selectivity or improved pharmacokinetic profiles. isfcppharmaspire.com By simulating the effects of structural modifications on binding and activity, researchers can prioritize the synthesis of the most promising new compounds, accelerating the drug discovery process.

Exploration of Mechanistic Overlaps with Other Metabolic Modulators

SGLT inhibitors represent one class of a growing number of therapies that modulate cellular metabolism. iscpcardio.org Future research should investigate the potential mechanistic overlaps and synergistic interactions between licogliflozin and other metabolic modulators, such as activators of AMP-activated protein kinase (AMPK) or inhibitors of fatty acid oxidation. mdpi.comresearchgate.netmdpi.com

Understanding these interactions could open up new avenues for combination therapies for complex metabolic diseases like non-alcoholic steatohepatitis (NASH) and heart failure. For example, combining an SGLT inhibitor with a drug that targets a different aspect of cellular energy metabolism could lead to enhanced therapeutic effects. iscpcardio.org Such studies would contribute to a broader understanding of metabolic regulation and the development of more effective, multi-targeted treatment strategies.

Q & A

Basic Research Questions

Q. What experimental approaches are used to elucidate the dual SGLT1/SGLT2 inhibition mechanism of licogliflozin in preclinical models?

- Methodology: Use in vitro assays with recombinant SGLT1/SGLT2 transporters to measure glucose uptake inhibition. Validate via competitive binding studies using radiolabeled ligands and assess dose-response relationships. For in vivo confirmation, employ diabetic rodent models (e.g., Zucker diabetic fatty rats) to measure urinary glucose excretion and glycemic control .

Q. How can HPLC-MS/MS conditions be optimized for quantifying licogliflozin and its metabolites in biological matrices?

- Methodology: Utilize a Waters SunFire C-18 column (150 x 4.6 mm, 3.5 µm) with a mobile phase of 95:5 (v/v) ammonium formate buffer (pH 5.3) and acetonitrile. Set flow rate to 800 µL/min and column temperature to 30°C. Validate using MRM transitions for licogliflozin (e.g., m/z 465.2 → 303.1) and its glucuronide metabolites .

Q. What strategies are effective for resolving licogliflozin isomers during synthesis?

- Methodology: Employ chiral chromatography (e.g., Chiralpak AD-H column) with hexane:isopropanol gradients. Monitor enantiomeric purity via polarimetry or circular dichroism. For preparative separation, use simulated moving bed (SMB) chromatography to isolate isomers at scale .

Advanced Research Questions

Q. How should phase 2 clinical trials for licogliflozin in NASH be designed to address efficacy and safety endpoints?